molecular formula C13H16N4O B8567315 3-Amino-N-(4-amino-2-methyl-quinolin-6-yl)-propionamide CAS No. 629629-40-9

3-Amino-N-(4-amino-2-methyl-quinolin-6-yl)-propionamide

Cat. No.: B8567315
CAS No.: 629629-40-9
M. Wt: 244.29 g/mol
InChI Key: XQWVTOGWJPCRKT-UHFFFAOYSA-N
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Description

3-Amino-N-(4-amino-2-methyl-quinolin-6-yl)-propionamide is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

629629-40-9

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-amino-N-(4-amino-2-methylquinolin-6-yl)propanamide

InChI

InChI=1S/C13H16N4O/c1-8-6-11(15)10-7-9(2-3-12(10)16-8)17-13(18)4-5-14/h2-3,6-7H,4-5,14H2,1H3,(H2,15,16)(H,17,18)

InChI Key

XQWVTOGWJPCRKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)CCN)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.18 g (11.55 mmol) of 3-tert-Butoxycarbonylamino-propionic acid in 20 ml of DMF were added 3.78 g (11.55 mmol) TOTU. After 15 min at room temperature 2.0 g (11.55 mmol) of 2-methyl-quinoline-4,6-diamine and 2.66 g (23 mmol) of N-ethylmorpholine were added. After 24 h stirring at room temperature the solution was evaporated and the residue was treated with a saturated aqueous solution of NaHCO3. The aqueous solution was extracted with ethyl acetate. The separated organic layer was dried (Na2SO4) and evaporated. The residue was treated with 20 ml 90% trifluoroacetic acid for 2 h. After evaporation the residue was dissolve in water and extracted with ethyl acetate. The aqueous layer was lyophilized to yield 5.15 g (76%) of the title compound. MS 245.1 (M+1)+.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Two
Yield
76%

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